2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine
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Overview
Description
2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dibromophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine typically involves the reaction of 3,4-dibromobenzaldehyde with aminoguanidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound binds to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. Additionally, it can inhibit viral replication by targeting viral proteins and interfering with their function .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-dichlorophenyl)methylideneamino]guanidine: Similar structure but with dichloro groups instead of dibromo groups.
1,3-bis(5-bromo-2-hydroxyphenyl-methylideneamino)guanidine hydrochloride: Contains additional hydroxyl groups and is used in coordination chemistry.
1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine: Features iodine atoms and is known for its aggregation-induced emission enhancement properties.
Uniqueness
2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine is unique due to its dibromo substitution, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to interact with biological targets and increases its potency as an antimicrobial and antiviral agent .
Properties
Molecular Formula |
C8H8Br2N4 |
---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |
InChI Key |
VMYFCUKMGMFQNH-PQMHYQBVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\N=C(N)N)Br)Br |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
Origin of Product |
United States |
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